2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
CAS No.: 1332529-86-8
Cat. No.: VC2780049
Molecular Formula: C9H17Cl2N5O
Molecular Weight: 282.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-86-8 |
|---|---|
| Molecular Formula | C9H17Cl2N5O |
| Molecular Weight | 282.17 g/mol |
| IUPAC Name | 2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H |
| Standard InChI Key | FYRWQTCATOAARQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl |
| Canonical SMILES | C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride features a distinctive structural arrangement that defines its chemical behavior and biological potential. The compound is characterized by a pyrimidine core with specific functional group attachments that create multiple nitrogen-containing centers. The pyrimidine ring is substituted with an amino group at position 2 and a 3-aminopiperidine moiety at position 6, creating a molecule with several hydrogen bond donors and acceptors.
The presence of the 3-aminopiperidine substituent introduces a saturated heterocyclic ring system to the molecule, enhancing its three-dimensional complexity and potential for selective interactions with biological targets. This structural arrangement contributes significantly to the compound's potential utility in medicinal chemistry applications.
Physical and Chemical Properties
As a dihydrochloride salt, this compound exhibits distinctive physicochemical properties that differentiate it from its free base form. The salt formation significantly enhances water solubility, an important consideration for compounds intended for biological testing and pharmaceutical development.
| Property | Value |
|---|---|
| CAS Number | 1332529-86-8 |
| Molecular Formula | C9H17Cl2N5O |
| Molecular Weight | 282.17 g/mol |
| Physical State | Crystalline solid |
| Solubility | Enhanced in aqueous media (as dihydrochloride salt) |
| Classification | Pyrimidine derivative, Heterocyclic compound |
| Functional Groups | Amino, Piperidine, Pyrimidinone |
The presence of multiple nitrogen atoms in the molecule creates centers for hydrogen bonding and potential ionic interactions, influencing its solubility profile and binding characteristics with biological macromolecules.
Spectroscopic Properties
While specific spectroscopic data for this compound is limited in the available literature, pyrimidine derivatives typically exhibit characteristic spectroscopic patterns. Nuclear Magnetic Resonance (NMR) spectra would likely show distinctive patterns for the aromatic pyrimidine ring, along with signals corresponding to the piperidine ring system and amino groups. Mass spectrometry would typically reveal a molecular ion peak corresponding to the calculated molecular weight, with fragmentation patterns reflecting the cleavage of the piperidine ring from the pyrimidine core.
Synthesis Methods
General Synthetic Approaches
| Challenge | Description | Potential Solution |
|---|---|---|
| Regioselectivity | Ensuring correct positioning of functional groups on the pyrimidine ring | Use of protecting groups and selective reaction conditions |
| Stereochemistry | Control of stereochemistry at the piperidine ring | Stereoselective synthesis or resolution of isomers |
| Purification | Separation from reaction byproducts | Crystallization, chromatography, or salt formation |
| Salt Formation | Controlled conversion to dihydrochloride salt | Precise stoichiometry and reaction conditions |
| Therapeutic Area | Rationale | Potential Targets |
|---|---|---|
| Enzyme Inhibition | Pyrimidine scaffold resembles nucleotide structures | Kinases, Phosphatases, Transferases |
| Antimicrobial Research | Heterocyclic structures with amino groups often show antimicrobial properties | Bacterial enzymes, Cell wall synthesis |
| Anti-inflammatory Research | Modulation of signaling pathways implicated in inflammation | Cytokine signaling, Immune cell regulation |
| CNS Research | Potential blood-brain barrier penetration | Neurotransmitter receptors, CNS enzymes |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound would be crucial for optimizing its biological activity. Several structural features likely contribute to its potential biological properties:
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The pyrimidine core may serve as a hydrogen bond acceptor, potentially interacting with the ATP-binding sites of kinases
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The amino groups provide hydrogen bond donors for interactions with target proteins
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The piperidine ring introduces conformational flexibility and a basic nitrogen atom
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The carbonyl group in the pyrimidinone structure offers additional hydrogen bonding capabilities
Research Applications
Pharmaceutical Research
The unique structural features of 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride make it potentially valuable for pharmaceutical research applications. It may serve as:
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A lead compound for medicinal chemistry optimization
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A pharmacological tool for studying biological pathways
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A structural scaffold for building more complex molecules
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A reference standard for analytical method development
Medicinal Chemistry Applications
In medicinal chemistry, this compound may have utility in several contexts:
| Application | Description | Relevance |
|---|---|---|
| Structure-Activity Relationship Studies | Systematic modification to understand effect on activity | Identification of essential structural features |
| Fragment-Based Drug Design | Use as a building block for larger compounds | Leveraging the pyrimidine core as a privileged scaffold |
| Target Identification | Probing biological systems to identify binding partners | Understanding mechanism of action |
| Analog Development | Synthesis of structural variants | Optimization of potency, selectivity, or drug-like properties |
Current Research Gaps
Several research gaps exist in our understanding of 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride:
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Comprehensive characterization of its biological activities against diverse targets
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Detailed pharmacokinetic profile and metabolic stability assessment
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Crystal structure determination to elucidate three-dimensional arrangement
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Systematic structure-activity relationship studies with structural analogs
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